molecular formula C15H24N2O B2495780 (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine CAS No. 626208-48-8

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine

Cat. No.: B2495780
CAS No.: 626208-48-8
M. Wt: 248.37
InChI Key: FCMLIHBRXOFVFY-UHFFFAOYSA-N
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Description

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 626208-48-8) is an organic compound with the molecular formula C₁₅H₂₄N₂O and a molecular weight of 248.36 g/mol . Structurally, it consists of a benzyl group substituted with a methyl group at the 2-position, linked via an amine group to a 3-morpholin-4-yl-propyl chain.

This compound is part of a broader class of benzyl-morpholinylpropylamine derivatives, which are explored in medicinal chemistry for their interactions with central nervous system (CNS) targets, such as corticotropin-releasing factor (CRF) receptors . Its structural features make it a candidate for optimizing drug-like properties, including solubility, bioavailability, and receptor binding affinity.

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-3-morpholin-4-ylpropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O/c1-14-5-2-3-6-15(14)13-16-7-4-8-17-9-11-18-12-10-17/h2-3,5-6,16H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCMLIHBRXOFVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCCN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the reaction of 2-methylbenzyl chloride with 3-(morpholin-4-yl)propylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Corresponding primary or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The morpholine ring can enhance its binding affinity to certain biological targets, while the benzyl group can influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine with structurally related compounds, focusing on substituents, physicochemical properties, and biological relevance:

Compound Name Substituents on Benzyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Methyl C₁₅H₂₄N₂O 248.36 Moderate lipophilicity; potential CNS activity due to balanced steric and electronic effects.
(2-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 107922-87-2) 2-Chloro C₁₄H₂₁ClN₂O 268.78 Higher electron-withdrawing effect; may enhance receptor binding but increase toxicity risks.
(3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 1153383-86-8) 3-Methoxy C₁₅H₂₄N₂O₂ 264.37 Improved solubility due to methoxy’s polarity; potential for reduced CNS penetration.
(4-Chloro-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 107921-37-9) 4-Chloro C₁₄H₂₁ClN₂O 268.78 Positional isomer of 2-chloro derivative; altered receptor interaction due to para-substitution.
(4-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine 4-Methyl C₁₅H₂₄N₂O ~248.36 (estimated) Increased lipophilicity; may enhance membrane permeability but reduce aqueous solubility.
(2-Allyloxy-3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 774189-46-7) 2-Allyloxy, 3-Methoxy C₁₈H₂₈N₂O₃ 320.43 Bulky substituents reduce metabolic stability; potential prodrug applications via allyloxy cleavage.
(4-Methylsulfanyl-benzyl)-(3-morpholin-4-yl-propyl)-amine (CAS: 726162-72-7) 4-Methylsulfanyl C₁₅H₂₄N₂OS 288.43 Sulfur atom introduces hydrogen-bonding potential; may improve binding to sulfur-rich enzyme active sites.

Key Observations:

Electron-Donating Groups (e.g., OMe): Methoxy groups improve solubility but may reduce CNS penetration due to increased polarity . Steric Effects: Bulky substituents (e.g., allyloxy) increase molecular weight and reduce metabolic stability, limiting their utility in drug design .

Positional Isomerism :

  • Substitution at the 2-position (e.g., 2-methyl or 2-chloro) vs. 4-position (e.g., 4-methyl or 4-chloro) significantly impacts biological activity. For example, 2-chloro derivatives may exhibit stronger binding to certain receptors compared to para-substituted analogs .

The target compound’s 2-methyl group provides a balance between lipophilicity and steric hindrance, making it a promising candidate for further optimization .

Synthetic Considerations :

  • Derivatives are typically synthesized via reductive amination or alkylation reactions , with substituent choice influencing reaction yields. For example, electron-deficient aryl groups (e.g., chloro) may require harsher conditions .

Biological Activity

(2-Methyl-benzyl)-(3-morpholin-4-yl-propyl)-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a benzyl group and a morpholine ring , which contribute to its physicochemical properties. The presence of these functional groups allows for interactions with various biological targets, potentially influencing its therapeutic efficacy.

The mechanism of action for this compound involves:

  • Binding Affinity : The morpholine ring enhances binding to specific receptors or enzymes, while the benzyl group increases lipophilicity, aiding in membrane permeability.
  • Modulation of Neurotransmitter Receptors : Preliminary studies suggest it may act as a modulator for neurotransmitter systems, influencing pathways related to mood and cognition.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for related compounds against various bacterial strains:

CompoundBacterial StrainMIC (µM)
Compound AStaphylococcus aureus5.64
Compound BEscherichia coli8.33
Compound CPseudomonas aeruginosa13.40

These findings suggest that modifications in the molecular structure can enhance antimicrobial efficacy, indicating the potential for this compound to be developed as an antibacterial agent .

Case Studies

  • Neurotransmitter Modulation : A study investigated the effects of various morpholine derivatives on serotonin receptors. It was found that certain modifications led to increased receptor activation, suggesting that this compound could similarly influence serotonergic pathways and potentially aid in treating anxiety disorders.
  • Antifungal Activity : In vitro tests demonstrated that derivatives of this compound showed antifungal activity against Candida albicans with MIC values ranging from 16.69 to 78.23 µM, indicating its potential role in treating fungal infections .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The compound can be synthesized through nucleophilic substitution reactions, allowing for variations that can enhance biological activity.
  • Biochemical Assays : It has been explored as a ligand in biochemical assays, showing promise in drug development contexts by acting on specific molecular targets.

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